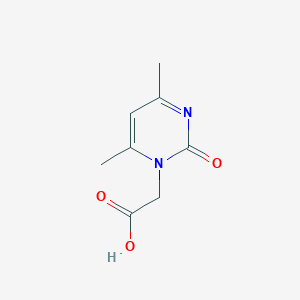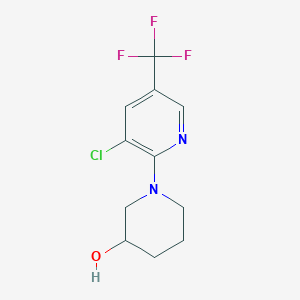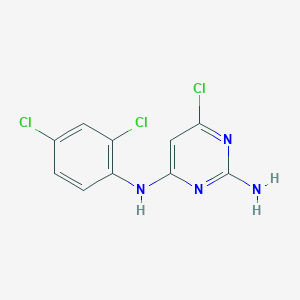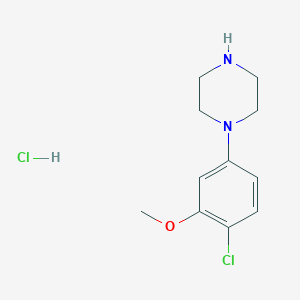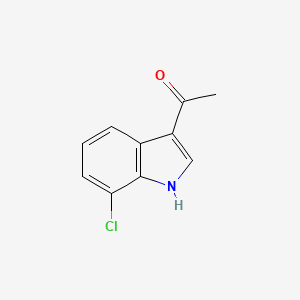
1-(7-chloro-1H-indol-3-yl)ethan-1-one
Overview
Description
1-(7-Chloro-1H-indol-3-yl)ethan-1-one, also known as 1-(7-chloroindol-3-yl)ethanone or 1-CI, is a synthetic organic compound with a wide range of applications in scientific research. It is a white solid with a melting point of approximately 145°C and a molecular weight of 197.6 g/mol. 1-CI is a derivative of indole, an aromatic heterocyclic organic compound with a six-membered ring structure containing five carbon atoms and one nitrogen atom. 1-CI has been used in a variety of scientific research applications, including as a substrate for enzymes, as a fluorescent probe for imaging, and as a therapeutic agent.
Scientific Research Applications
1-(7-chloro-1H-indol-3-yl)ethan-1-oneCI has been used in a variety of scientific research applications, including as a substrate for enzymes, as a fluorescent probe for imaging, and as a therapeutic agent. For example, 1-(7-chloro-1H-indol-3-yl)ethan-1-oneCI has been used as a substrate for the enzyme CYP2D6, which is involved in the metabolism of many drugs. 1-(7-chloro-1H-indol-3-yl)ethan-1-oneCI has also been used as a fluorescent probe for imaging in live cells. Additionally, 1-(7-chloro-1H-indol-3-yl)ethan-1-oneCI has been studied as a potential therapeutic agent for the treatment of cancer and other diseases.
Mechanism of Action
1-(7-chloro-1H-indol-3-yl)ethan-1-oneCI has been shown to act as an inhibitor of a number of enzymes, including CYP2D6, CYP3A4, and CYP1A2. Inhibition of these enzymes can lead to a decrease in the metabolism of drugs, resulting in a decrease in their efficacy. Additionally, 1-(7-chloro-1H-indol-3-yl)ethan-1-oneCI has been shown to interact with a number of proteins, including G-protein coupled receptors, which can lead to changes in cellular signaling pathways and other physiological effects.
Biochemical and Physiological Effects
1-(7-chloro-1H-indol-3-yl)ethan-1-oneCI has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-(7-chloro-1H-indol-3-yl)ethan-1-oneCI can inhibit the activity of a number of enzymes, including CYP2D6, CYP3A4, and CYP1A2. Additionally, 1-(7-chloro-1H-indol-3-yl)ethan-1-oneCI has been shown to interact with a number of proteins, including G-protein coupled receptors, which can lead to changes in cellular signaling pathways and other physiological effects.
Advantages and Limitations for Lab Experiments
1-(7-chloro-1H-indol-3-yl)ethan-1-oneCI has a number of advantages and limitations for laboratory experiments. One advantage of 1-(7-chloro-1H-indol-3-yl)ethan-1-oneCI is its stability, which makes it an ideal substrate for enzyme assays and other laboratory experiments. Additionally, 1-(7-chloro-1H-indol-3-yl)ethan-1-oneCI is relatively easy to synthesize, making it readily available for use in laboratory experiments. However, 1-(7-chloro-1H-indol-3-yl)ethan-1-oneCI is also relatively expensive, which can be a limitation for some laboratory experiments.
Future Directions
1-(7-chloro-1H-indol-3-yl)ethan-1-oneCI has a number of potential future applications in scientific research. For example, 1-(7-chloro-1H-indol-3-yl)ethan-1-oneCI could be used to study the interaction of drugs with CYP2D6 and other enzymes involved in drug metabolism. Additionally, 1-(7-chloro-1H-indol-3-yl)ethan-1-oneCI could be used to study the interaction of drugs with G-protein coupled receptors, which could lead to the development of more effective therapeutic agents. Furthermore, 1-(7-chloro-1H-indol-3-yl)ethan-1-oneCI could be used to study the effects of drugs on cellular signaling pathways, which could lead to a better understanding of the mechanism of action of drugs. Finally, 1-(7-chloro-1H-indol-3-yl)ethan-1-oneCI could be used to study the effects of drugs on physiological processes, such as inflammation and cell death.
Properties
IUPAC Name |
1-(7-chloro-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6(13)8-5-12-10-7(8)3-2-4-9(10)11/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPSMWSWODZIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3033967.png)
![(2E)-4-[(3-aminophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3033969.png)
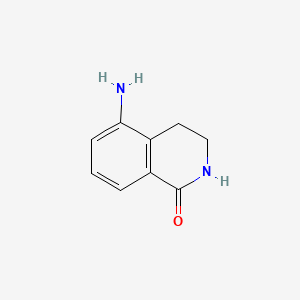
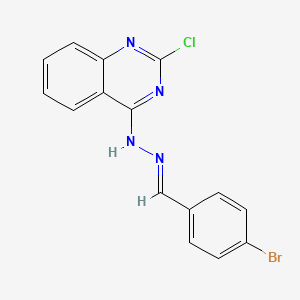
![3-(4-Bromophenyl)-5-chloro[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3033972.png)
![3-(4-Bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3033974.png)
